molecular formula C20H22N6O2 B2518677 N~4~-(3-methoxybenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide CAS No. 1251560-64-1

N~4~-(3-methoxybenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide

Cat. No. B2518677
M. Wt: 378.436
InChI Key: QWVBWAKKYUTDFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of the related IPAs involved the design of 2,6-disubstituted N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide series with various amine moieties. The design was based on the structure of a previously discovered compound, WZY02, in the researchers' lab. The synthesis process aimed to produce new anti-TB agents with excellent in vitro activity against Mycobacterium tuberculosis strains, including drug-resistant clinical isolates. The papers do not provide specific details on the synthesis of "N~4~-(3-methoxybenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide," but the methods used for the IPAs could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the IPAs, which are related to the compound , includes an imidazo[1,2-a]pyridine core with a 2-phenoxyethyl moiety and various amine substituents. These structural features are crucial for the antitubercular activity of the compounds. The specific interactions between these compounds and the target proteins in Mycobacterium tuberculosis could be inferred from the structure-activity relationship studies, although such details are not provided in the abstracts.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the IPAs likely include the formation of the imidazo[1,2-a]pyridine core, the attachment of the 2-phenoxyethyl group, and the introduction of various amine moieties. The abstracts do not detail the specific chemical reactions or the conditions under which they were carried out for the synthesis of the IPAs.

Physical and Chemical Properties Analysis

The physical and chemical properties of the IPAs, such as solubility, stability, and safety profile, were evaluated during the research. Compounds 10j and 15b, 15d were mentioned to display good safety and pharmacokinetic profiles, which are important considerations for the development of new drugs. These properties are essential for determining the suitability of these compounds as drug candidates, as they affect the compound's behavior in biological systems and its potential to reach the target site of action in the body.

Scientific Research Applications

Antimycobacterial Activity

Research has shown that derivatives of imidazole, including those with a structure similar to N4-(3-methoxybenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide, possess potential antimycobacterial properties. These compounds were synthesized and tested for their in vitro effectiveness against mycobacterial strains, demonstrating significant activity. This suggests a potential application in treating mycobacterial infections, such as tuberculosis (Miranda & Gundersen, 2009).

Cytotoxicity in Cancer Research

Some synthesized derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. These studies provide valuable insights into the potential use of such compounds in cancer research, particularly in the development of new anticancer drugs. For instance, pyrazolo[1,5-a]pyrimidine derivatives showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Synthesis and Pharmaceutical Applications

The chemical synthesis of related compounds has significant implications for pharmaceutical development. For example, the synthesis of (S)-BZM and (R)-BZM, which are structurally related, has been achieved with high yields. These compounds are precursors for other medically relevant substances, indicating the potential for these chemical pathways in drug synthesis and design (Bobeldijk et al., 1990).

Antibacterial and Antifungal Studies

Compounds structurally similar to N4-(3-methoxybenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide have been studied for their antibacterial and antifungal activities. For instance, N-heterocyclic carbene-silver complexes have shown high antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus, highlighting the potential for these compounds in antimicrobial therapies (Patil et al., 2010).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-(6-pyrrolidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-28-16-6-4-5-15(9-16)11-21-20(27)17-12-26(14-24-17)19-10-18(22-13-23-19)25-7-2-3-8-25/h4-6,9-10,12-14H,2-3,7-8,11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVBWAKKYUTDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methoxyphenyl)methyl]-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

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